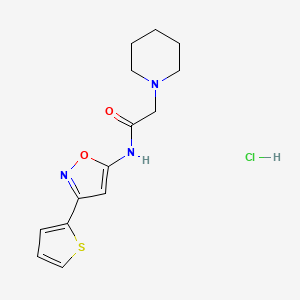
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential applications in the synthesis of antidepressant molecules and other therapeutic agents. Its unique structure, which includes a piperidine ring, a thienyl group, and an isoxazole moiety, contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thienyl group, and the construction of the isoxazole ring. One common synthetic route involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable halide precursor.
Construction of Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienyl group, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as an antidepressant.
Medicine: Research is ongoing to explore its therapeutic potential in treating various neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It may act as an agonist or antagonist at specific receptors, leading to changes in neurotransmitter release and uptake. These interactions contribute to its potential antidepressant effects and other therapeutic properties.
Comparaison Avec Des Composés Similaires
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Piperidineacetamide, N-(3-(2-thienyl)-5-isoxazolyl): This compound lacks the monohydrochloride group, which may affect its solubility and reactivity.
1-Piperidineacetamide, N-(3-(2-thienyl)-5-pyrazolyl): This compound contains a pyrazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
1-Piperidineacetamide, N-(3-(2-thienyl)-5-thiazolyl):
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
37852-49-6 |
|---|---|
Formule moléculaire |
C14H18ClN3O2S |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
2-piperidin-1-yl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O2S.ClH/c18-13(10-17-6-2-1-3-7-17)15-14-9-11(16-19-14)12-5-4-8-20-12;/h4-5,8-9H,1-3,6-7,10H2,(H,15,18);1H |
Clé InChI |
OYMUGKJJVLMCFC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CS3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)
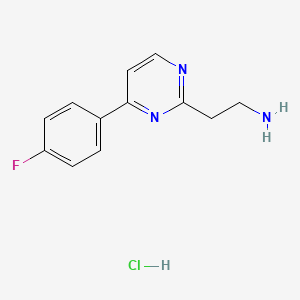

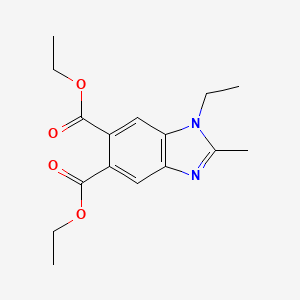

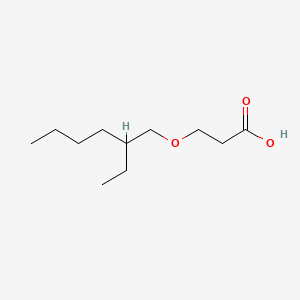
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

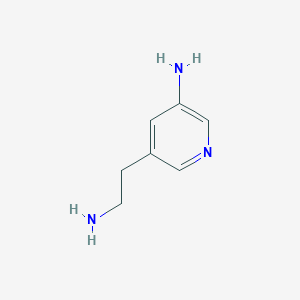
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
